2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine
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Description
“2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine” is a compound with the molecular formula C9H10N4S and a molecular weight of 206.27 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves organolithium reagents . For instance, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10N4S/c1-6-5-11-9(13-10)12-8(6)7-3-2-4-14-7/h2-5H,10H2,1H3,(H,11,12,13)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activities
A range of thieno and furopyrimidine derivatives, including those related to 2-Hydrazino-5-methyl-4-(2-thienyl)pyrimidine, have been synthesized and evaluated for antimicrobial activities. These compounds show promise in the development of new antimicrobial agents, highlighting the importance of structural modifications to enhance biological efficacy (Hossain & Bhuiyan, 2009).
Chemical Synthesis Techniques
Advanced chemical synthesis techniques have been employed to create various derivatives of this compound. These methods allow for the exploration of new chemical entities with potential therapeutic applications, demonstrating the versatility of this compound as a chemical precursor (Gein et al., 2011).
Structural Analysis and Derivative Formation
Studies have detailed the synthesis and structural analysis of thienopyrimidine derivatives, starting from compounds similar to this compound. These research efforts contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various biological contexts (Hamed et al., 2008).
Antiproliferative Activity
Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer therapies (Liu et al., 2019).
Novel Applications in Dye Synthesis
Some derivatives of this compound have been applied in the synthesis of disperse dyes, showcasing the compound's utility beyond pharmaceutical applications. This highlights the chemical's versatility and potential in materials science (Ho, 2005).
Properties
IUPAC Name |
(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-5-11-9(13-10)12-8(6)7-3-2-4-14-7/h2-5H,10H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVEBNIPOFRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CS2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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